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Compound of Interest

Compound Name:
4-Hydroxycyclohexane-1-

carboxamide

Cat. No.: B049354 Get Quote

An Application Note for the Comprehensive Characterization of 4-hydroxycyclohexane-1-
carboxamide

Introduction

4-hydroxycyclohexane-1-carboxamide is a bifunctional cyclic molecule containing both a

hydroxyl and a primary amide group attached to a cyclohexane ring. As a derivative of

cyclohexane, this compound and its analogs are of interest in medicinal chemistry and drug

development due to their rigid, three-dimensional scaffold which can be exploited for precise

interactions with biological targets.[1][2] The presence of hydrogen bond donors and acceptors

in its structure suggests potential applications in the design of enzyme inhibitors or receptor

ligands.[1] This application note provides a comprehensive guide with detailed protocols for the

analytical characterization of 4-hydroxycyclohexane-1-carboxamide, ensuring identity, purity,

and structural integrity. The methodologies outlined herein are designed for researchers, quality

control analysts, and drug development professionals.

Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for selecting appropriate

analytical techniques and parameters.
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Property Value Source

IUPAC Name
4-hydroxycyclohexane-1-

carboxamide
[3]

Molecular Formula C₇H₁₃NO₂ [3]

Molecular Weight 143.18 g/mol [3]

Monoisotopic Mass 143.094628657 Da [3]

CAS Numbers
1221724-30-6, 19556-97-9,

116941-10-7
[1][3][4]

Predicted XlogP -0.3 [5]

Appearance Solid (predicted) [6]

SMILES C1CC(CCC1C(=O)N)O [3]

Note: The existence of multiple CAS numbers may correspond to different stereoisomers

(cis/trans) or entries from various suppliers.

Analytical Methodologies: A Multi-Technique
Approach
A combination of chromatographic and spectroscopic methods is essential for a full and

unambiguous characterization. The following sections detail the rationale and protocols for

each recommended technique.

Chromatographic Analysis for Purity and Quantification
Chromatography is employed to separate the analyte from impurities, degradation products, or

starting materials.

Expertise & Experience: Due to its polarity and low volatility, Reversed-Phase HPLC (RP-

HPLC) is the premier method for assessing the purity of 4-hydroxycyclohexane-1-
carboxamide. A C18 stationary phase provides excellent retention for such moderately polar

compounds, while a gradient elution ensures that impurities with a wide range of polarities can
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be effectively separated and detected. The molecule lacks a significant UV chromophore,

necessitating detection at a low wavelength (e.g., 200-220 nm) where the amide bond absorbs.

Experimental Protocol: RP-HPLC

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler,

column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Elution:

0-2 min: 5% B

2-15 min: 5% to 95% B

15-18 min: Hold at 95% B

18-20 min: Return to 5% B and equilibrate.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 210 nm.

Injection Volume: 10 µL.

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of

Water:Acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter

before injection.

Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the main

component and flat baselines indicate good chromatographic performance. The use of a DAD
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allows for peak purity analysis by comparing spectra across the peak, ensuring no co-eluting

impurities are present.

Expertise & Experience: GC-MS is not directly applicable due to the low volatility of the analyte.

However, it can be used as an orthogonal method after derivatization. Silylation is a common

and effective derivatization technique that replaces active hydrogens on the hydroxyl and

amide groups with trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability.

[7] This allows the compound to be amenable to GC analysis and provides a unique mass

spectrum for confirmation.

Experimental Protocol: GC-MS with Silylation

Derivatization:

To ~1 mg of sample in a GC vial, add 200 µL of Pyridine and 100 µL of N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

Cap the vial tightly and heat at 70 °C for 60 minutes.

Allow the vial to cool to room temperature before injection.

Instrumentation: A standard GC-MS system.

GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

Injector: Splitless mode, 250 °C.

Carrier Gas: Helium, constant flow of 1.2 mL/min.

Oven Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: 15 °C/min to 280 °C.

Hold: 5 minutes at 280 °C.

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-600.

4-Hydroxycyclohexane-
1-carboxamide
(Non-volatile)

Di-TMS Derivative
(Volatile)

Heat (70°C)

BSTFA
(Silylating Agent)

GC-MS Analysis

Inject

Click to download full resolution via product page

Spectroscopic Analysis for Structural Elucidation
Spectroscopy provides direct evidence of the molecular structure, functional groups, and

atomic connectivity.

Expertise & Experience: NMR is the most definitive technique for structural elucidation.[8] A

combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments can provide an

unambiguous assignment of the entire molecular structure, including stereochemistry (cis/trans

isomers). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the clear

observation of exchangeable protons (OH and NH₂).
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Experimental Protocol: NMR

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of Deuterated Dimethyl

Sulfoxide (DMSO-d₆).

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Experiments:

¹H NMR: Acquire standard proton spectrum. Expected signals include broad singlets for

the NH₂ and OH protons, a multiplet for the CH-O proton, a multiplet for the CH-C=O

proton, and complex overlapping multiplets for the remaining cyclohexane ring protons.

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals include a

carbonyl carbon (~175-180 ppm), a C-O carbon (~65-75 ppm), and several aliphatic

carbons (~25-45 ppm).

DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.

2D COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton connectivities

within the cyclohexane ring.

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its

directly attached carbon.

Trustworthiness: The combined data from these experiments should allow for the complete and

self-consistent assignment of all atoms in the structure. For example, the proton identified as

being attached to the hydroxyl-bearing carbon in the HSQC spectrum should show COSY

correlations to its neighboring ring protons.

Expertise & Experience: FTIR is a rapid and powerful technique for identifying the key

functional groups present in the molecule.[9][10] The spectrum of 4-hydroxycyclohexane-1-
carboxamide is expected to be rich with characteristic absorption bands for the hydroxyl,

primary amide, and alkane functionalities.

Experimental Protocol: FTIR-ATR
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Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands.

Expected Characteristic Absorptions

Wavenumber (cm⁻¹) Functional Group Vibration Type

~3350 (sharp) & ~3180 (sharp) Primary Amide (R-CONH₂)
N-H Symmetric & Asymmetric

Stretch

~3300 (broad) Alcohol (R-OH) O-H Stretch (H-bonded)

2950 - 2850 (strong) Alkane (C-H) C-H Stretch

~1640 (strong) Primary Amide C=O Stretch (Amide I)

~1600 (medium) Primary Amide N-H Bend (Amide II)

~1100 (medium) Secondary Alcohol C-O Stretch

Rationale: The simultaneous presence of the broad O-H stretch, the pair of N-H stretches, and

the strong Amide I carbonyl peak provides definitive evidence for the core structure of 4-
hydroxycyclohexane-1-carboxamide.[9][11]

Expertise & Experience: HRMS provides an extremely accurate mass measurement, allowing

for the determination of the elemental formula. Electrospray ionization (ESI) is the preferred

method for this polar, non-volatile compound. Fragmentation analysis (MS/MS) can further

confirm the structure by identifying characteristic neutral losses.

Experimental Protocol: LC-HRMS

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-

TOF or Orbitrap).
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Sample Introduction: Infuse the sample solution (0.1 mg/mL in 50:50 Acetonitrile:Water with

0.1% formic acid) directly or via the HPLC method described in section 1.1.

MS Conditions:

Ionization Mode: ESI, positive and negative modes.

Mass Range: m/z 50-500.

Data Analysis: Determine the accurate mass of the parent ion and compare it to the

theoretical mass. Perform MS/MS on the parent ion.

Expected Results:

ESI+: [M+H]⁺ = 144.1019, [M+Na]⁺ = 166.0838[5]

ESI-: [M-H]⁻ = 142.0873[5]

MS/MS Fragmentation: The primary fragmentation pathways for the [M+H]⁺ ion would be the

loss of water (H₂O, 18.01 Da) and ammonia (NH₃, 17.03 Da).

[M+H]⁺
m/z 144.10

[M+H-H₂O]⁺
m/z 126.09

- H₂O

[M+H-NH₃]⁺
m/z 127.07

- NH₃

Click to download full resolution via product page

Overall Analytical Workflow
The synergy of these techniques provides a robust and comprehensive characterization of 4-
hydroxycyclohexane-1-carboxamide.
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NMR
(¹H, ¹³C, 2D) FTIR HRMS HPLC-UV GC-MS

(after derivatization)

Sample:
4-Hydroxycyclohexane-

1-carboxamide
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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